![molecular formula C9H4F3NO2S B15066771 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H4F3NO2S and a molecular weight of 247.19 g/mol . This compound features a trifluoromethyl group attached to a thieno[3,2-b]pyridine ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid: Similar structure but with a pyridin-2-yl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the thieno ring but has a similar trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its combination of the thieno[3,2-b]pyridine ring system and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H4F3NO2S |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-6-5(13-3-4)2-7(16-6)8(14)15/h1-3H,(H,14,15) |
InChI Key |
OAXIUJZDRLIWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
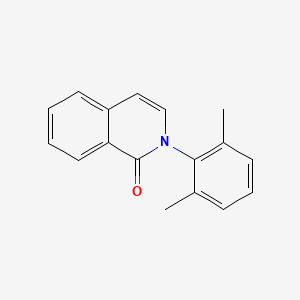
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
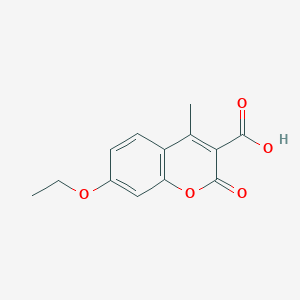


![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

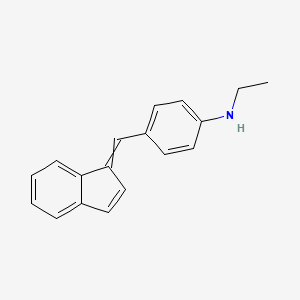
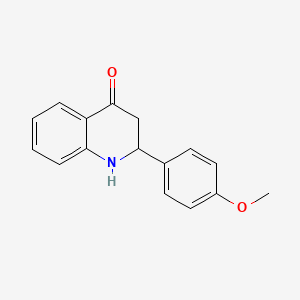
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
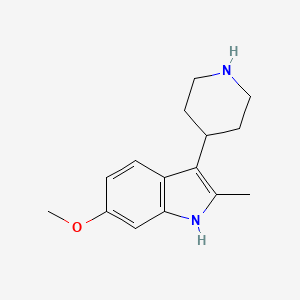
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
